2-Amino-5-bromonicotinic acid

Medicinal chemistry Amide coupling Process chemistry

Medicinal chemists constructing kinase-targeted libraries often face multi-step protection/deprotection sequences when using mono-functional pyridine analogs. 2-Amino-5-bromonicotinic acid (CAS 52833-94-0) overcomes this bottleneck by integrating three orthogonal reactive handles-2-NH₂, 3-COOH, and 5-Br-on a single pyridine core. • Enables single-step amide diversification (EDCI/HOBT, ~80% isolated yield) followed directly by Suzuki-Miyaura cross-coupling at C5 without intermediate protection. • Thermal robustness (mp 253-255 °C) supports high-temperature cyclizations above 200 °C, avoiding phase-change complications. • ≥97% HPLC purity with controlled residual solvents and low heavy metals mitigates Pd-catalyst poisoning risk in regulated synthesis campaigns.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 52833-94-0
Cat. No. B040283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromonicotinic acid
CAS52833-94-0
Synonyms2-AMINO-5-BROMONICOTINIC ACID; 2-AMINO-5-BROMOPYRIDINE-3-CARBOXYLIC ACID; 5-Bromo-2-Amino Nicotinic Acid; 2-Amino-5-bromonicotinic acid 95%; 2-Amino-5-bromonicotinic acid ,97%; 2-Amino-5-bromonicotinic acid,95%; 2-Amino-5-bromonicotinic ...; 2-Amino-5-bromo
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)N)Br
InChIInChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)
InChIKeyIEPDTLRHISNBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromonicotinic Acid Sourcing & Baseline Characterization


2-Amino-5-bromonicotinic acid (CAS 52833-94-0), also referred to as 5-bromo-2-aminonicotinic acid, is a brominated pyridinecarboxylic acid derivative with molecular formula C6H5BrN2O2 and molecular weight 217.02 g/mol [1]. The compound typically appears as an off-white to pale yellow crystalline powder with a melting point in the range of 253–255°C . Its structure incorporates three orthogonal reactive handles—a carboxylic acid moiety at the 3-position, an amino group at the 2-position, and a bromine atom at the 5-position—positioned on a single pyridine core, enabling sequential or orthogonal functionalization strategies not achievable with simpler pyridine derivatives [2].

Why 2-Amino-5-bromonicotinic Acid Is Irreplaceable


Substituting 2-amino-5-bromonicotinic acid with a generic analog such as 5-bromonicotinic acid, 2-aminonicotinic acid, or an alternative halogenated derivative introduces quantifiable loss of synthetic efficiency and regiochemical control. The simultaneous presence of the 2-amino group and the 5-bromo substituent on a single scaffold enables orthogonal reactivity—the amino group facilitates Buchwald–Hartwig aminations and urea formations without interference, while the 5-bromo position retains cross-coupling competence (Suzuki–Miyaura) with predictable regioselectivity [1]. Analogs lacking either handle (e.g., 5-bromonicotinic acid, which lacks the 2-amino group) require additional protection/deprotection steps or alternative synthetic sequences, increasing step count and reducing overall yield [2]. Furthermore, the spatial separation of these reactive centers (ortho relationship between the amino group and the carboxylic acid, meta relationship between the bromine and the amino group) imposes distinct steric and electronic constraints that analogs with different substitution patterns cannot replicate, directly impacting downstream product identity and biological target engagement profiles [1].

2-Amino-5-bromonicotinic Acid Comparative Evidence


Amide Coupling Yield Advantage

2-Amino-5-bromonicotinic acid undergoes efficient conversion to 2-amino-5-bromonicotinamide under standard carbodiimide coupling conditions (EDCI/HOBT/Et₃N with NH₄Cl in DMF) with a reported isolated yield of 80% . This yield is notably higher than typical amide formation yields for halogenated pyridinecarboxylic acids bearing ortho-amino groups (commonly 45–65% in comparable literature protocols), a performance advantage attributable to reduced steric hindrance and favorable electronic activation conferred by the specific substitution pattern [1]. The resulting amide product was used without further purification in subsequent steps, demonstrating practical process efficiency .

Medicinal chemistry Amide coupling Process chemistry

Industrial-Grade Purity and ICH Compliance

Commercial technical-grade 2-amino-5-bromonicotinic acid is supplied with a purity specification of ≥98.5% as determined by HPLC [1]. This specification exceeds the commonly encountered ≥95% or ≥97% thresholds typical for research-grade heterocyclic building blocks , enabling direct use in regulated synthesis campaigns without additional purification. Residual solvent content is controlled to ≤0.5% in compliance with ICH Q3C guidelines (Class 2/3 solvents), and heavy metal content is maintained at ≤10 ppm per USP <231> methodology [1]. Loss on drying is specified at ≤1.0% (105°C, 2 hr), ensuring accurate stoichiometric calculations and consistent reaction performance across production batches [1].

Quality control GMP manufacturing Procurement specification

Thermal Stability for Process-Scale Reactions

2-Amino-5-bromonicotinic acid exhibits a melting point of 253–255°C , substantially exceeding that of closely related pyridine building blocks such as 5-bromonicotinic acid (melting point approximately 178–180°C) and 2-aminonicotinic acid (decomposes at 202–204°C) [1]. This elevated thermal threshold allows the compound to be handled and reacted over a significantly broader temperature range without phase change or thermal degradation, a critical advantage in process-scale reactions that may generate exotherms or require elevated temperatures (e.g., nucleophilic aromatic substitutions, heterocycle-forming condensations). The reported boiling point of 350.4°C at 760 mmHg further supports its suitability for high-temperature synthetic transformations and solvent-free reaction conditions.

Thermal stability Process development Scale-up

Tyrosine Kinase Inhibitor Pharmacophore Access

2-Amino-5-bromonicotinic acid serves as a key synthetic intermediate for the preparation of 6-pyrazole-substituted quinazoline derivatives, a scaffold class with demonstrated tyrosine kinase inhibitory activity . These quinazoline derivatives have been reported to exhibit potent anti-proliferative activity against human breast cancer cells (e.g., MCF-7 line) and lung adenocarcinoma cells (e.g., A549 line) . While the parent acid itself is not the active entity, its specific substitution pattern—placing the bromine at the 5-position and the amino group at the 2-position—is essential for the construction of the 6-pyrazole-substituted quinazoline architecture; alternative brominated pyridine building blocks with different substitution patterns (e.g., 2-bromo-5-aminonicotinic acid) would direct the synthesis toward regioisomeric or structurally divergent final products with altered biological activity profiles .

Oncology Kinase inhibitors Medicinal chemistry

2-Amino-5-bromonicotinic Acid Application Scenarios


Process-Scale Amide Synthesis for Kinase Libraries

Based on the established 80% isolated yield for conversion to 2-amino-5-bromonicotinamide under standard EDCI/HOBT conditions , this compound is optimally suited for parallel amide synthesis campaigns requiring reproducible, high-yielding transformations. Procurement teams supporting medicinal chemistry departments constructing kinase-targeted compound libraries should prioritize 2-amino-5-bromonicotinic acid over 5-bromonicotinic acid (which lacks the amino handle) or 2-aminonicotinic acid (which lacks the bromine for downstream diversification), as it enables a single-step amide diversification followed directly by Suzuki–Miyaura cross-coupling at the 5-position without intermediate protection steps [1].

cGMP-Compliant Manufacturing for Clinical Candidates

The ≥98.5% HPLC purity specification with ICH Q3C-compliant residual solvent control (≤0.5%) and heavy metal content (≤10 ppm per USP <231>) [2] positions 2-amino-5-bromonicotinic acid as a viable starting material for regulated synthesis campaigns. This purity profile reduces the need for pre-use purification, mitigates the risk of catalyst poisoning in palladium-mediated couplings (a common failure mode when residual sulfur or heavy metal impurities exceed 50 ppm), and supports analytical method validation for impurity fate-and-purge studies in IND-enabling batches [2]. Procuring technical-grade material meeting these specifications provides a cost-effective alternative to GMP-grade material during early clinical development phases.

High-Temperature Heterocycle Condensation Reactions

The elevated melting point of 253–255°C, which exceeds that of 5-bromonicotinic acid (178–180°C) and 2-aminonicotinic acid (202–204°C) by 51–77°C , enables 2-amino-5-bromonicotinic acid to be employed in high-temperature condensation reactions (e.g., quinazoline or pyridopyrimidine cyclizations) that would cause thermal degradation or premature melting of comparator building blocks. This thermal robustness is particularly relevant for solvent-free or neat reaction conditions operating above 200°C, as well as for continuous flow processes where precise temperature control across extended residence times is required . Process chemists should select this building block when reaction temperature exceeds 200°C to avoid phase-change complications and decomposition side-products that reduce yield and complicate purification.

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